2-(2,4-Difluorophenoxy)-2-methylpropanoic acid

Übersicht

Beschreibung

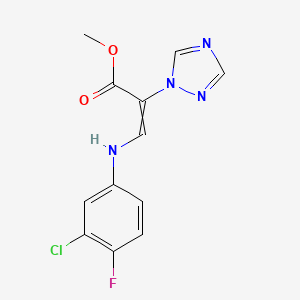

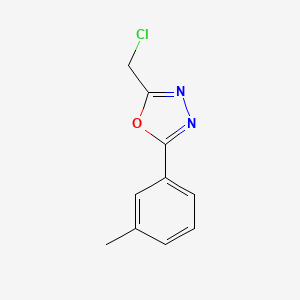

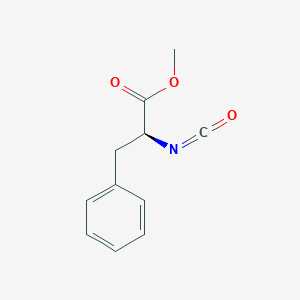

“2-(2,4-Difluorophenoxy)-2-methylpropanoic acid” is an organic compound with the molecular formula C9H8F2O3 . It has a molecular weight of 202.16 . It is a solid at room temperature .

Molecular Structure Analysis

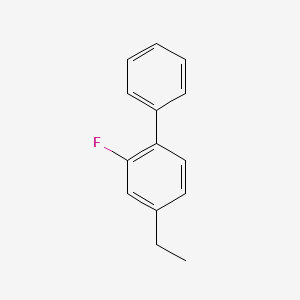

The InChI code for “this compound” is 1S/C9H8F2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13) . The canonical SMILES representation is C1=CC(=C(C=C1F)F)OCC(=O)O .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 188.13 g/mol . It has a XLogP3 value of 1.5, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . Its exact mass and monoisotopic mass are 188.02850037 g/mol . The topological polar surface area is 46.5 Ų .

Wissenschaftliche Forschungsanwendungen

Degradation Studies : One study focused on the degradation of ciprofibrate, which contains a similar structure to 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid, in neutral and basic conditions. The research identified various degradation products and proposed mechanisms for these transformations, which are significant in understanding the environmental and metabolic fate of related compounds (Dulayymi et al., 1993).

Intramolecular Ortho-Chlorination : Another study explored the reaction of 2-(2-Arylazophenoxy)-2-methylpropanoic acids with thionyl chloride, leading to ortho-chlorination. This selective chlorination has implications for the synthesis of complex molecules and pharmaceuticals (Byers et al., 1981).

Metabolism and Conjugation : Research on clofibrate, a drug structurally related to this compound, revealed its metabolism into various glucuronic acid conjugates. These findings are important for understanding drug metabolism and the role of conjugation in drug excretion (Hignite et al., 1981).

Thermochemical Properties : A study on the thermochemical properties of monocarboxylic acids, including 2-methylpropanoic acid, provided insights into the enthalpies of vaporization and phase transitions. Such data are crucial in designing processes and materials in chemical engineering (Verevkin, 2000).

Scientometric Review on Herbicide Toxicity : While focusing on 2,4-dichlorophenoxyacetic acid, a compound related to this compound, a scientometric review provided a comprehensive overview of research trends and gaps in the field of herbicide toxicity. This is relevant for environmental and agricultural sciences (Zuanazzi et al., 2020).

Novel Fluorescence Probes : Research on the development of novel fluorescence probes for reactive oxygen species detection involved compounds structurally similar to this compound. Such probes are crucial in biological and chemical applications for detecting specific reactive species (Setsukinai et al., 2003).

Wirkmechanismus

Target of Action

The primary target of 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid, also known as 2,4-D, is a class of plant growth hormones known as auxins . Auxins play a crucial role in plant growth and development, including cell elongation, apical dominance, and root initiation .

Mode of Action

2,4-D mimics the action of natural auxins, causing uncontrolled, rapid growth in plants, which eventually leads to their death . It binds to the auxin receptors in plant cells, triggering a cascade of events that result in unregulated cell division and growth . This uncontrolled growth disrupts the plant’s normal growth patterns, leading to its eventual death .

Biochemical Pathways

The biochemical pathway affected by 2,4-D involves the perception and signal transduction of auxin hormones . When 2,4-D binds to the auxin receptor, it initiates a series of biochemical reactions that lead to the transcription of auxin-responsive genes . These genes are involved in various aspects of plant growth and development, and their unregulated expression disrupts normal plant physiology .

Pharmacokinetics

It is known to be highly soluble in water and volatile, suggesting it can be readily absorbed and distributed within the plant . It is non-persistent in soil but may persist in aquatic systems under certain conditions .

Result of Action

The result of 2,4-D action is the death of the plant due to uncontrolled growth and development . At the cellular level, this involves changes in cell division and elongation, leading to abnormalities in plant structure and function . At the molecular level, it involves the unregulated expression of auxin-responsive genes .

Action Environment

The action of 2,4-D can be influenced by various environmental factors. For example, its efficacy can be affected by the pH of the soil, as this can influence its solubility and therefore its bioavailability . Additionally, its stability and persistence in the environment can be affected by factors such as temperature, sunlight, and microbial activity .

Safety and Hazards

The safety and hazards of “2-(2,4-Difluorophenoxy)-2-methylpropanoic acid” are not well documented. However, it is recommended to avoid breathing dust, raising dust, and contact with skin and eyes .

Zukünftige Richtungen

The future directions of “2-(2,4-Difluorophenoxy)-2-methylpropanoic acid” are not clearly defined in the literature. However, similar compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) continue to be widely used as herbicides , suggesting potential future applications in this area.

Biochemische Analyse

Biochemical Properties

2-(2,4-Difluorophenoxy)-2-methylpropanoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The interaction between this compound and these enzymes can lead to changes in the metabolic flux and the levels of various metabolites .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth and differentiation. Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, it can inhibit the activity of cytochrome P450 enzymes by binding to their heme groups, thereby preventing the oxidation of substrates. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or heat. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, this compound can induce toxic effects, such as liver damage and oxidative stress. These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. This compound can be metabolized through oxidation, leading to the formation of various metabolites. The interaction of this compound with these enzymes can affect the overall metabolic flux and the levels of key metabolites in the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound can influence its activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the mitochondria or the endoplasmic reticulum, where it can exert its effects on cellular function. The localization of this compound can also affect its stability and activity within the cell .

Eigenschaften

IUPAC Name |

2-(2,4-difluorophenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O3/c1-10(2,9(13)14)15-8-4-3-6(11)5-7(8)12/h3-5H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUNNYIKQOANCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364165 | |

| Record name | 2-(2,4-difluorophenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

667413-00-5 | |

| Record name | 2-(2,4-Difluorophenoxy)-2-methylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=667413-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-difluorophenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]nicotinohydrazide](/img/structure/B1348076.png)

![N'-((E)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)nicotinohydrazide](/img/structure/B1348077.png)